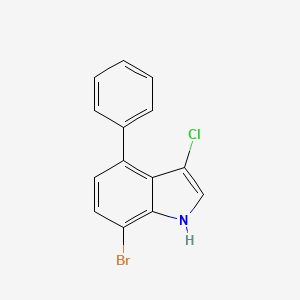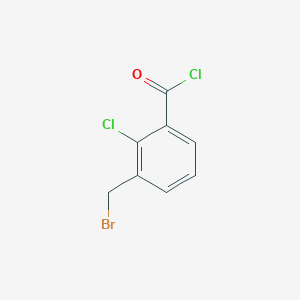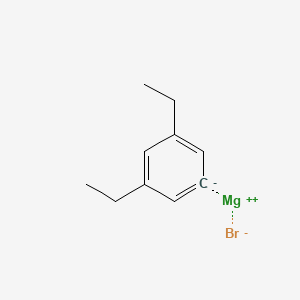
2-Amino-7-fluoro-3-propylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine: est un composé chimique de formule moléculaire C₁₂H₁₃FN₂·HCl. Il est principalement utilisé en milieu de recherche, notamment dans les domaines de la chimie et de la biologie. Ce composé est connu pour sa structure unique, qui comprend un noyau quinoléine substitué par un groupe amino, un atome de fluor et un groupe propyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie courante implique les étapes suivantes :
Formation du noyau quinoléine: Le noyau quinoléine peut être synthétisé par une synthèse de Skraup, qui implique la cyclisation de dérivés de l’aniline avec du glycérol et de l’acide sulfurique.
Introduction de l’atome de fluor: L’atome de fluor peut être introduit par une fluoration électrophile utilisant des réactifs tels que le Selectfluor.
Addition du groupe propyle: Le groupe propyle peut être ajouté par des réactions d’alkylation utilisant des halogénoalcanes.
Amination: Le groupe amino peut être introduit par des réactions de substitution nucléophile utilisant de l’ammoniac ou des amines.
Formation du sel chlorhydrate: La dernière étape consiste à convertir la base libre en son sel chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de production industrielle: La production industrielle du chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe amino, formant des dérivés nitroso ou nitro.
Réduction: Les réactions de réduction peuvent convertir le noyau quinoléine en dérivés de tétrahydroquinoléine.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier à la position substituée par le fluor.
Réactifs et conditions courants:
Oxydation: Réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.
Réduction: Réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique.
Substitution: Nucléo philes tels que les amines ou les thiols en conditions basiques.
Principaux produits:
Oxydation: Dérivés nitroso ou nitro.
Réduction: Dérivés de tétrahydroquinoléine.
Substitution: Dérivés de quinoléine substitués par des amino ou des thio.
Applications de la recherche scientifique
Le chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques uniques. Parmi ses applications figurent :
Chimie: Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie: Utilisé dans l’étude des interactions enzymatiques et comme sonde fluorescente.
Médecine: Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
2-Amino-7-fluoro-3-propylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, empêchant la liaison du substrat et la catalyse ultérieure. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires:
2-Aminoquinoléine: Ne possède pas les substituants fluor et propyle.
7-Fluoroquinoléine: Ne possède pas les substituants amino et propyle.
3-Propylquinoléine: Ne possède pas les substituants amino et fluor.
Unicité: Le chlorhydrate de 2-amino-7-fluoro-3-propylquinoléine est unique en raison de la combinaison de ses substituants, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe amino augmente sa réactivité, l’atome de fluor augmente sa lipophilie et sa stabilité, et le groupe propyle affecte sa conformation moléculaire globale et ses interactions.
Propriétés
Numéro CAS |
1171029-72-3 |
|---|---|
Formule moléculaire |
C12H14ClFN2 |
Poids moléculaire |
240.70 g/mol |
Nom IUPAC |
7-fluoro-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2.ClH/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H |
Clé InChI |
GIBYZDYCZLUKCD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


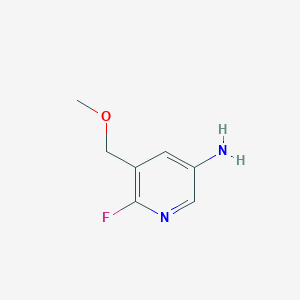
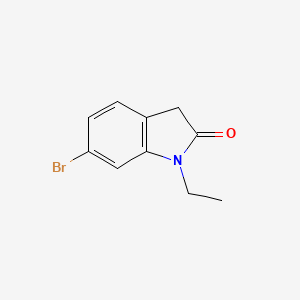
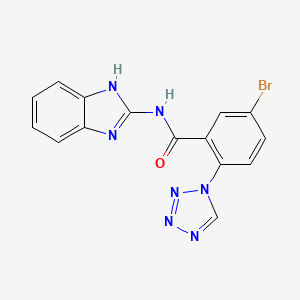
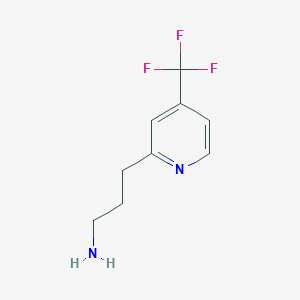
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
